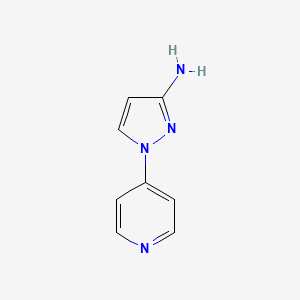

1-(pyridin-4-yl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyridin-4-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFSNFJRILWAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250155-26-0 | |

| Record name | 1-(pyridin-4-yl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(pyridin-4-yl)-1H-pyrazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 1-(pyridin-4-yl)-1H-pyrazol-3-amine. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant chemical data.

Introduction

This compound is a substituted aminopyrazole featuring a pyridine ring attached to the pyrazole nitrogen. The synthesis of such N-aryl and N-heteroaryl pyrazoles is a key focus in the development of new pharmaceutical agents. The general strategy for constructing the 3-aminopyrazole core involves the cyclocondensation of a hydrazine derivative with a suitable three-carbon synthon. In the case of the title compound, 4-hydrazinopyridine serves as the key precursor, introducing the pyridinyl moiety.

Synthetic Pathways

The most direct and widely applicable method for the synthesis of this compound is the reaction of 4-hydrazinopyridine with a three-carbon component that includes a nitrile group. This approach allows for the formation of the pyrazole ring with the desired 3-amino substituent. Two primary variations of this strategy are presented below.

Pathway A: Reaction with a β-Alkoxyacrylonitrile

This pathway involves the reaction of 4-hydrazinopyridine with a β-alkoxyacrylonitrile, such as 3-ethoxyacrylonitrile. The reaction proceeds through an initial nucleophilic attack of the hydrazine on the β-carbon of the acrylonitrile, followed by elimination of the alkoxy group and subsequent intramolecular cyclization to form the aminopyrazole ring.

Pathway B: Reaction with a Halogenated Acrylonitrile

An alternative and often efficient route utilizes a halogenated acrylonitrile, for instance, 2-chloroacrylonitrile. The reaction mechanism is similar to Pathway A, involving nucleophilic substitution and subsequent cyclization. This method can sometimes offer advantages in terms of reactivity and availability of the starting material.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the aforementioned pathways.

Synthesis of 4-Hydrazinopyridine (Precursor)

4-Hydrazinopyridine can be prepared from 4-chloropyridine and hydrazine hydrate.

Procedure: A mixture of 4-chloropyridine hydrochloride (1 equivalent) and hydrazine hydrate (3-5 equivalents) is heated at reflux in a suitable solvent such as ethanol or water for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization from an appropriate solvent.

Synthesis of this compound

Method A: From 3-Ethoxyacrylonitrile

-

To a solution of 4-hydrazinopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add 3-ethoxyacrylonitrile (1.1 equivalents).

-

The reaction mixture is heated to reflux for a period of 4 to 12 hours. The progress of the reaction should be monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford this compound.

Method B: From 2-Chloroacrylonitrile

-

Dissolve 4-hydrazinopyridine (1 equivalent) in a suitable solvent like ethanol or acetonitrile.

-

Add a base, such as triethylamine or sodium bicarbonate (1.2 equivalents), to the solution.

-

Add 2-chloroacrylonitrile (1.1 equivalents) dropwise to the mixture at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated (40-60 °C) for 2 to 8 hours, with monitoring by TLC.

-

Upon completion, the reaction mixture is filtered to remove any inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel with a gradient of ethyl acetate in hexane to yield the final product.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Method A (from 3-Ethoxyacrylonitrile) | Method B (from 2-Chloroacrylonitrile) |

| Yield | 60-75% | 65-80% |

| Reaction Time | 4-12 hours | 2-8 hours |

| Reaction Temperature | Reflux | Room Temperature to 60 °C |

| Purity (post-chromatography) | >95% | >95% |

| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |

Characterization Data (Expected):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.55 (d, 2H), 7.70 (d, 2H), 7.50 (d, 1H), 5.90 (d, 1H), 5.60 (s, 2H, NH₂).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 155.0, 150.5, 145.0, 142.0, 115.0, 95.0.

-

Mass Spectrometry (ESI+): m/z = 161.08 [M+H]⁺.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of the target compound.

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationship of Synthetic Pathways

The following diagram shows the logical relationship between the starting materials and the final product for the two primary synthetic pathways.

Caption: Logical relationship of the two main synthetic pathways to the target compound.

Signaling Pathways and Biological Context

While this compound itself is not extensively characterized in the literature for its biological activity, the aminopyrazole scaffold is a well-known pharmacophore. Derivatives of this core structure have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.

For drug development professionals, this compound represents a valuable building block for the synthesis of more complex molecules that could target specific kinases or other enzymes. The pyridine moiety can be involved in hydrogen bonding interactions within a protein's active site, while the aminopyrazole core provides a rigid scaffold for the attachment of other functional groups to explore structure-activity relationships.

The potential involvement of derivatives in signaling pathways is best represented by a generalized kinase inhibition model.

Caption: Generalized signaling pathway showing potential inhibition of protein kinases by aminopyrazole derivatives.

Conclusion

The synthesis of this compound is readily achievable through established methods of pyrazole synthesis. The reaction of 4-hydrazinopyridine with suitable acrylonitrile derivatives provides a reliable route to this compound. This technical guide offers the necessary details for researchers to reproduce this synthesis and utilize the product as a scaffold for further chemical exploration in the context of drug discovery and development. The provided data and diagrams are intended to facilitate a comprehensive understanding of the synthesis and potential applications of this valuable heterocyclic compound.

An In-depth Technical Guide to the Core Chemical Properties of 1-(pyridin-4-yl)-1H-pyrazol-3-amine

Introduction

1-(pyridin-4-yl)-1H-pyrazol-3-amine belongs to the class of N-aryl-pyrazol-3-amines, a chemical scaffold of significant interest in medicinal chemistry. The fusion of a pyridine ring, a common motif in pharmaceuticals, with a pyrazole-3-amine core suggests potential for diverse biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This document aims to provide a detailed technical overview of the predicted chemical properties, a plausible synthetic route, and potential biological relevance of this compound.

Physicochemical Properties

Due to the absence of experimental data for this compound, the following table provides calculated properties and experimental data for its close structural isomers, 1-(pyridin-2-yl)-1H-pyrazol-3-amine and 1-(pyridin-3-yl)-1H-pyrazol-3-amine, to serve as a comparative reference.

| Property | This compound (Predicted) | 1-(pyridin-2-yl)-1H-pyrazol-3-amine | 1-(pyridin-3-yl)-1H-pyrazol-3-amine |

| Molecular Formula | C₈H₈N₄ | C₈H₈N₄ | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol | 160.18 g/mol | 160.18 g/mol |

| CAS Number | Not Found | 19526-81-9 | 19526-80-8 |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| LogP | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be approached through a well-established route for N-aryl pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketonitrile.[5][6]

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of 4-hydrazinopyridine with 3-aminocinnamonitrile (derived from the condensation of malononitrile and benzaldehyde, followed by reduction) or, more directly, with a suitable three-carbon synthon. A common and effective method is the cyclization of a hydrazine with a β-ketonitrile. In this case, 4-hydrazinopyridine would be reacted with 3-oxopropanenitrile (cyanoacetaldehyde) or a synthetic equivalent.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on known syntheses of related N-substituted pyrazol-3-amines and should be adapted and optimized for the specific reactants.

Materials:

-

4-Hydrazinopyridine hydrochloride

-

Cyanoacetaldehyde dimethyl acetal

-

Ethanol

-

Sodium ethoxide

-

Hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of 4-Hydrazinopyridine: If starting from the hydrochloride salt, neutralize 4-hydrazinopyridine hydrochloride with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydrazinopyridine (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add cyanoacetaldehyde dimethyl acetal (1.1 equivalents) followed by a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or a basic catalyst like sodium ethoxide (1.1 equivalents) depending on the chosen cyclization strategy.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

If the reaction mixture is acidic, neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to yield pure this compound.

-

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the broader class of pyrazole and pyridinyl-pyrazole derivatives has been extensively studied, revealing a range of potential therapeutic applications. Many of these activities are centered around the inhibition of protein kinases.

Kinase Inhibition

The pyrazole scaffold is a well-known "hinge-binder" that can interact with the ATP-binding site of various kinases. The pyridinyl-pyrazole motif, in particular, has been identified in inhibitors of several important kinase families:

-

p38 MAP Kinase: Pyrazole-based compounds, including those with a pyridinyl substituent, are potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response pathway.[7][8][9][10][11] Inhibition of p38 can block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making such compounds promising candidates for treating inflammatory diseases.[7][9]

-

Cyclin-Dependent Kinases (CDKs): Various pyrazole derivatives have been developed as inhibitors of CDKs, which are crucial regulators of the cell cycle.[12][13][14][15][16] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents.[12][13]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrazole-containing molecules have shown potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels).[17][18][19][20][21] Dual inhibition of EGFR and VEGFR-2 is a promising strategy in cancer therapy.[17][19]

Illustrative Signaling Pathway: p38 MAP Kinase

Given the prevalence of p38 MAP kinase inhibition among pyridinyl-pyrazole compounds, the following diagram illustrates the potential mechanism of action for this compound as a p38 inhibitor.

Caption: Potential inhibitory action on the p38 MAP kinase signaling pathway.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery, primarily due to its structural similarity to known kinase inhibitors. Although specific experimental data is currently lacking, this guide provides a robust framework for its synthesis and potential biological activities based on well-established chemical principles and data from closely related compounds. Further research is warranted to synthesize and characterize this compound and to explore its therapeutic potential, particularly as an inhibitor of kinases involved in inflammation and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 18. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. japsonline.com [japsonline.com]

- 21. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 1-(pyridin-4-yl)-1H-pyrazol-3-amine: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic properties of the heterocyclic compound 1-(pyridin-4-yl)-1H-pyrazol-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the structural characterization of novel pyridine-pyrazole scaffolds.

While a comprehensive, publicly available experimental dataset for this specific molecule is limited, this guide synthesizes predicted data based on established spectroscopic principles and data from closely related analogues. The information herein serves as a robust reference for the identification and characterization of this compound and similar chemical entities.

Molecular Structure and Properties

This compound is a bi-heterocyclic compound featuring a pyridine ring linked to a pyrazole ring, which is further substituted with an amine group. This arrangement of nitrogen-containing heterocycles imparts specific chemical properties that are of interest in medicinal chemistry due to their potential for diverse biological activities.

| Property | Value |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| PubChem CID | 54078236 |

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 2H | H-2', H-6' (Pyridyl) |

| ~7.8 | d | 2H | H-3', H-5' (Pyridyl) |

| ~7.5 | d | 1H | H-5 (Pyrazolyl) |

| ~5.9 | d | 1H | H-4 (Pyrazolyl) |

| ~4.0 | s (br) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~155 | C-3 (Pyrazolyl) |

| ~150 | C-2', C-6' (Pyridyl) |

| ~145 | C-4' (Pyridyl) |

| ~135 | C-5 (Pyrazolyl) |

| ~115 | C-3', C-5' (Pyridyl) |

| ~95 | C-4 (Pyrazolyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong, Broad | N-H stretch (Amine) |

| 3150-3050 | Medium | C-H stretch (Aromatic) |

| 1640-1580 | Strong | C=N stretch (Pyridyl, Pyrazolyl), N-H bend |

| 1550-1450 | Medium-Strong | C=C stretch (Aromatic) |

| 1300-1200 | Medium | C-N stretch |

| 900-650 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted mass spectral data is presented below.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 161.08 | [M+H]⁺ |

| 183.06 | [M+Na]⁺ |

| 160.07 | [M]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Use a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

The Rising Therapeutic Potential of 1-(Pyridin-4-yl)-1H-pyrazol-3-amine Derivatives: A Technical Overview

For Immediate Release

A burgeoning class of heterocyclic compounds, the 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivatives, is attracting significant attention within the scientific community for its diverse and potent biological activities. This technical guide synthesizes the current understanding of these promising molecules, detailing their therapeutic applications, summarizing key quantitative data, and outlining the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological effects, most notably in the realms of oncology and inflammatory diseases. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.

Anticancer Activity

A significant body of research highlights the potent anti-proliferative effects of these derivatives against a variety of cancer cell lines. The cytotoxic activity is often attributed to the inhibition of cyclin-dependent kinases (CDKs) and other kinases crucial for cancer cell growth and survival.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target Kinase | Reference |

| Derivative A | MCF-7 (Breast) | 0.045 | CDK2/cyclin A2 | [1] |

| HCT-116 (Colon) | 0.006 | CDK2/cyclin A2 | [1] | |

| HepG2 (Liver) | 0.048 | CDK2/cyclin A2 | [1] | |

| Derivative B | MV4-11 (Leukemia) | 0.011 | FLT3 | [2] |

| HD12 | NCI-60 Panel | - | EGFR | [3] |

| Compound 15y | A172 (Glioblastoma) | - | TBK1 | [4] |

| Compound 7l | HeLa (Cervical) | 8.61 | CDK2 | [5] |

Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of the therapeutic potential of these compounds. Notably, various derivatives have shown high efficacy against kinases implicated in cancer and inflammation.

| Compound ID | Target Enzyme | IC50 (nM) | Assay Type | Reference |

| Compound 23k | FLT3 | 11 | Enzymatic | [2] |

| CDK4 | 7 | Enzymatic | [2] | |

| Compound 15y | TBK1 | 0.2 | Enzymatic | [4] |

| Compound 44 | RIPK1 | <10 | Enzymatic | [6] |

| Compound 15 | CDK2 | 5 | Enzymatic | [7] |

| (1H-pyrazol-4-yl)methanamine derivative | PI3Kγ | - (% inhibition) | Enzymatic | [8][9] |

Anti-inflammatory and Other Activities

Beyond oncology, these derivatives have been investigated for their anti-inflammatory, antioxidant, and antidiabetic properties.[1] Some compounds have also shown potential as antimicrobial agents.[10]

Key Experimental Methodologies

The biological evaluation of this compound derivatives relies on a suite of standardized in vitro assays.

In Vitro Anticancer Screening: MTT Assay

The anti-proliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48 or 72 hours.

-

MTT Addition: Following treatment, the MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

The inhibitory effect of the compounds on specific kinases is quantified using in vitro kinase assays.

-

Assay Setup: The assay is typically performed in a 96-well plate format, containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP.

-

Compound Incubation: The test compounds are added at various concentrations and incubated with the kinase.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based detection systems.

-

IC50 Determination: The IC50 values are determined by measuring the enzyme activity at different compound concentrations.

Visualizing Molecular Mechanisms and Workflows

General Experimental Workflow

The process of discovering and evaluating the biological activity of novel this compound derivatives follows a structured workflow, from chemical synthesis to in vivo testing.

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

CDK2 Signaling Pathway Inhibition

Many this compound derivatives exert their anticancer effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis.

Caption: Inhibition of the CDK2/Cyclin pathway by this compound derivatives, leading to cell cycle arrest.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The potent and selective inhibitory activities against key kinases in cancer and inflammatory pathways underscore their potential for clinical translation. Further research, including lead optimization, detailed mechanistic studies, and in vivo efficacy and safety profiling, is warranted to fully realize the therapeutic promise of this exciting class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. thaiscience.info [thaiscience.info]

- 9. researchgate.net [researchgate.net]

- 10. wisdomlib.org [wisdomlib.org]

Potential Therapeutic Targets of 1-(pyridin-4-yl)-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(pyridin-4-yl)-1H-pyrazol-3-amine represents a promising scaffold in drug discovery, with evidence pointing towards its significant potential as a modulator of key cellular signaling pathways implicated in inflammatory diseases and cancer. This technical guide consolidates the current understanding of the therapeutic potential of this molecule, focusing on its likely primary target, Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of the necroptosis pathway. This document provides an in-depth overview of the relevant signaling pathways, quantitative biological data from a closely related analog, and detailed experimental protocols for assessing the activity of this class of compounds.

Introduction

The 1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding sites of various kinases. The specific substitution with a pyridin-4-yl group at the N1 position of the pyrazole ring in this compound is anticipated to confer unique pharmacological properties. While comprehensive data on this exact molecule is emerging, extensive research on a closely related derivative, a potent and selective inhibitor of RIPK1, provides a strong rationale for investigating this compound as a therapeutic agent targeting necroptosis-driven pathologies.[1]

Primary Therapeutic Target: Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a serine/threonine kinase that plays a pivotal role in regulating cellular life and death decisions, particularly in the context of inflammation and necroptosis.[1] Necroptosis is a form of programmed necrosis that is implicated in a variety of human diseases, including inflammatory bowel disease, neurodegenerative disorders, and certain cancers.

The Necroptosis Signaling Pathway

The necroptosis pathway is a tightly regulated signaling cascade that is initiated by various stimuli, including tumor necrosis factor-alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can lead to either cell survival through NF-κB activation or apoptosis. However, under conditions where caspase-8 is inhibited, RIPK1 can dissociate from Complex I and form a secondary complex in the cytoplasm with RIPK3, known as the necrosome. This interaction leads to the phosphorylation and activation of both kinases. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.

Diagram of the Necroptosis Signaling Pathway

Caption: The TNFα-induced necroptosis signaling cascade.

Quantitative Biological Data

While specific quantitative data for this compound is not yet publicly available, a closely related derivative from the "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease" publication demonstrates potent and selective inhibition of RIPK1.[1] The data for this prioritized compound, herein referred to as Compound 44 , is summarized below.

| Target | Assay Type | Metric | Value (nM) | Reference |

| RIPK1 | Biochemical | IC50 | Low Nanomolar | [1] |

| RIPK1 | Cellular | EC50 | Low Nanomolar | [1] |

Note: The exact IC50 and EC50 values for Compound 44 were described as being in the "low nanomolar" range in the cited publication.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound.

In Vitro Kinase Inhibition Assays

This assay is used to measure the direct inhibition of RIPK1 kinase activity.

Principle: The HTRF KinEASE™ assay is a technology based on the detection of phosphorylated substrates by a specific antibody labeled with a fluorescent donor (Europium cryptate) and a generic substrate-capturing antibody labeled with an acceptor (XL665). When the substrate is phosphorylated by the kinase, the binding of the two antibodies brings the donor and acceptor into close proximity, resulting in a FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA).

-

Dilute the RIPK1 enzyme and the biotinylated substrate (e.g., ULight™-RIPK1tide) in the kinase buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Prepare the ATP solution in kinase buffer.

-

Prepare the detection mix containing Eu-labeled anti-phospho-RIPK1 antibody and Streptavidin-XL665 in detection buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the compound dilution to the assay wells.

-

Add 4 µL of the RIPK1 enzyme solution.

-

Add 4 µL of the biotinylated substrate solution.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 10 µL of the detection mix.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

-

Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Workflow for HTRF Kinase Assay

Caption: A generalized workflow for an HTRF-based kinase inhibition assay.

This assay measures the binding affinity of the compound to the kinase.

Principle: The LanthaScreen™ assay is a TR-FRET based assay that measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A terbium-labeled anti-tag antibody binds to the kinase, and when the tracer is bound, FRET occurs. A competing compound will displace the tracer, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer A (Thermo Fisher Scientific).

-

Dilute the RIPK1 kinase and the terbium-labeled anti-tag antibody in the kinase buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Dilute the Alexa Fluor™ labeled kinase tracer in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the compound dilution to the assay wells.

-

Add 5 µL of the kinase/antibody mixture.

-

Add 5 µL of the tracer solution.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET compatible reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

-

Data Analysis:

-

Calculate the emission ratio (520 nm / 495 nm).

-

Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Target Engagement Assay

CETSA is used to confirm that the compound binds to its target protein in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

Protocol:

-

Cell Treatment:

-

Culture cells (e.g., human monocytic THP-1 cells) to a suitable density.

-

Treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

-

Heat Treatment:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Collect the supernatant and determine the protein concentration.

-

-

Detection:

-

Analyze the soluble protein fractions by Western blotting using an antibody specific for RIPK1.

-

Quantify the band intensities.

-

-

Data Analysis:

-

Plot the relative amount of soluble RIPK1 against the temperature for both compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

-

Logical Flow of Target Validation and Characterization

Caption: A logical workflow for the validation and characterization of a kinase inhibitor.

Conclusion

The this compound scaffold holds significant promise as a foundation for the development of novel therapeutics. Based on the potent and selective RIPK1 inhibitory activity of a closely related analog, RIPK1 is a high-priority target for this compound class. Inhibition of RIPK1 and the necroptosis pathway presents a compelling therapeutic strategy for a range of inflammatory and neurodegenerative diseases. Further investigation, employing the experimental protocols detailed herein, is warranted to fully elucidate the therapeutic potential of this compound and to advance the development of this promising chemical series.

References

The Pivotal Role of the Pyridine-Pyridine Interface: A Deep Dive into the Structure-Activity Relationship of 1-(pyridin-4-yl)-1H-pyrazol-3-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1-(pyridin-4-yl)-1H-pyrazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, including oncology and neurodegenerative diseases. This technical guide synthesizes the current understanding of the structure-activity relationship (SAR) for this core, drawing insights from studies on analogous compounds to provide a comprehensive overview for researchers engaged in the design and development of novel therapeutics. While a dedicated, comprehensive SAR study on the exact this compound scaffold is not extensively documented, analysis of structurally related pyrazole derivatives provides critical insights into the key molecular interactions driving biological activity.

Core Structure and Key Interaction Points

The this compound core features several key points for chemical modification, each influencing the compound's potency, selectivity, and pharmacokinetic properties. The pyridin-4-yl group at the N1 position of the pyrazole is a crucial determinant of activity, often engaging in hydrogen bonding or other key interactions within the target protein. The 3-amino group serves as a critical vector for interaction and a key site for further derivatization. Modifications at the C4 and C5 positions of the pyrazole ring also play a significant role in modulating the compound's biological profile.

Structure-Activity Relationship Insights from Analogs

Kinase Inhibition

A significant body of research on pyrazole derivatives has focused on their activity as kinase inhibitors. Studies on related scaffolds, such as N-(1H-pyrazol-3-yl)pyrimidin-4-amines and other pyrazolopyridines, offer valuable SAR insights that can be extrapolated to the this compound core.

Table 1: Kinase Inhibitory Activity of Pyrazole Analogs

| Compound ID | Scaffold Variation | Target Kinase | IC50 (nM) | Reference |

| Cmpd 1 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | RET | 15 | [1] |

| Cmpd 2 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | RET (V804M mutant) | 89 | [1] |

| Cmpd 3 | Pyrazolo[3,4-d]pyrimidine | FLT3 | 11 | [2] |

| Cmpd 4 | Pyrazolo[3,4-d]pyrimidine | VEGFR2 | 7 | [2] |

| Cmpd 5 | 1,3,4-Triarylpyrazole | EGFR | >10,000 | [3][4] |

| Cmpd 6 | 1,3,4-Triarylpyrazole | p38α | >10,000 | [3][4] |

| Cmpd 7 | 1,3,4-Triarylpyrazole | BRAF V600E | >10,000 | [3][4] |

| Cmpd 8 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 | [5] |

Note: The compound IDs are representative and taken from the cited literature. The scaffolds are analogous but not identical to this compound.

The data suggests that the pyrazole core is a versatile scaffold for targeting a range of kinases. The nature and position of substituents on the pyrazole and the attached aromatic rings are critical for both potency and selectivity. For instance, in the N-(1H-pyrazol-3-yl)pyrimidin-4-amine series, substitutions on the pyrimidine ring were found to be crucial for potent RET kinase inhibition.

Neurodegenerative Diseases

Pyrazoline-containing compounds have shown promise as therapeutic agents for neurodegenerative disorders.[6][7][8][9] These compounds often target enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Table 2: Activity of Pyrazoline Analogs in Neurodegenerative Disease Models

| Compound ID | Scaffold Variation | Target/Assay | Activity | Reference |

| Cmpd 9 | 5-(pyridin-4-yl)-pyrazoline | AChE Inhibition | IC50 = 18.53 µM | [10] |

| Cmpd 10 | 1'-(4-Fluorobenzenesulfonyl)-5'-(pyridin-4-yl)-pyrazoline | Anti-Parkinsonian Activity | Promising | [11] |

| Cmpd 11 | 1'-(Acetyl)-5'-(pyridin-4-yl)-pyrazoline | Learning and Memory Restoration | Promising | [12] |

Note: The compound IDs are representative and taken from the cited literature. The scaffolds are analogous but not identical to this compound.

The presence of a pyridin-4-yl moiety in these pyrazoline analogs appears to be a recurring feature in compounds with activity in neurodegenerative disease models, suggesting its importance in target engagement.

Experimental Protocols

General Kinase Inhibition Assay (Radiometric)

A common method to determine the inhibitory activity of compounds against protein kinases is the radiometric assay.[3][4]

-

Reaction Mixture Preparation: A reaction cocktail is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, ATP (including γ-³²P-ATP), a substrate peptide or protein, and the kinase enzyme.

-

Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme or ATP. The mixture is then incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

-

Termination: The reaction is stopped by adding a stop solution, typically containing a high concentration of EDTA or by spotting the mixture onto a phosphocellulose membrane.

-

Separation and Detection: The phosphorylated substrate is separated from the unreacted γ-³²P-ATP. For membrane-based assays, the membrane is washed to remove unincorporated radioactivity.

-

Quantification: The amount of incorporated radioactivity is quantified using a scintillation counter or a phosphorimager.

-

IC50 Determination: The percentage of inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Visualizing Key Processes

To better understand the logical flow of drug discovery and the mechanisms of action, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.najah.edu [journals.najah.edu]

- 11. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Pyrazolopyridines: A Technical Guide to Discovery, Synthesis, and Therapeutic Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolopyridines represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. As bioisosteres of purines, they can effectively interact with the ATP-binding sites of various enzymes, particularly kinases, making them "privileged scaffolds" in drug discovery.[1][2] The fusion of pyrazole and pyridine rings results in a versatile framework with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Several pyrazolopyridine-based compounds have advanced into late-phase clinical studies or received regulatory approval, underscoring their therapeutic potential.[6] This guide provides an in-depth overview of the synthesis, mechanism of action, and biological evaluation of this promising class of compounds.

Core Synthesis Strategies

The synthesis of the pyrazolopyridine scaffold can be achieved through various chemical strategies, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice-versa.[7] Multi-component reactions are particularly efficient, allowing for the creation of diverse derivatives in a single step from simple starting materials.[8]

A common and effective method is the three-component reaction involving an aminopyrazole, an aldehyde, and a compound with an active methylene group, such as malononitrile or pyruvic acid.[8] This approach offers high yields and can be performed under mild conditions, sometimes accelerated by catalysts or microwave irradiation.[8][9]

General Experimental Protocol: Three-Component Synthesis

The following protocol is a generalized representation for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.

-

Reactant Mixture: In a round-bottom flask, combine 5-aminopyrazole (1 mmol), an appropriate aldehyde (1 mmol), and an active methylene compound (e.g., malononitrile, 1 mmol).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid. A catalytic amount of a base like piperidine or an acid can be introduced to facilitate the reaction.

-

Reaction Condition: The mixture is typically heated under reflux for a specified duration (ranging from 30 minutes to several hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected via filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved through recrystallization or column chromatography to yield the pure pyrazolopyridine derivative.

Therapeutic Applications as Kinase Inhibitors

The structural similarity of pyrazolopyridines to purines allows them to act as competitive inhibitors at the ATP-binding site of kinases.[2] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibition a cornerstone of targeted cancer therapy.[2] Pyrazolopyridine derivatives have been successfully developed to target a range of kinases involved in oncogenesis.[6][10]

Mechanism of Action: c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers.[11] Pyrazolopyridine-based compounds have been designed as potent c-Met inhibitors. They bind to the kinase domain, preventing autophosphorylation and the activation of downstream pro-survival and proliferative pathways like RAS/MAPK and PI3K/AKT.

Quantitative Biological Data

The efficacy of pyrazolopyridine derivatives is quantified by their inhibitory concentration (IC50) values against specific enzymes and cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: Antiproliferative and c-Met Kinase Inhibitory Activity

This table summarizes the activity of selected thioxopyrazolo[3,4-b]pyridine derivatives against various cancer cell lines and the c-Met kinase enzyme.[11]

| Compound ID | Antiproliferative IC50 (μM) vs. HepG-2 | Antiproliferative IC50 (μM) vs. MCF-7 | c-Met Kinase Inhibition IC50 (nM) |

| 5a | 3.42 ± 1.31 | 9.21 ± 0.02 | 4.27 ± 0.31 |

| 5b | 3.56 ± 1.50 | 8.15 ± 0.04 | 7.95 ± 0.17 |

| Cabozantinib (Ref.) | N/A | N/A | 5.38 ± 0.35 |

Data sourced from studies on newly synthesized pyrazolopyridine derivatives.[11] HepG-2 (Liver Cancer), MCF-7 (Breast Cancer). Cabozantinib is a known c-Met inhibitor used as a reference compound.

Table 2: CDK2/Cyclin A2 Kinase Inhibitory Activity

This table presents the inhibitory activity of novel pyrazolopyridine derivatives against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[12]

| Compound ID | CDK2/Cyclin A2 Inhibition IC50 (μM) |

| 1 | 0.57 |

| 4 | 0.24 |

| 8 | 0.65 |

| 11 | 0.50 |

| 14 | 0.93 |

| Roscovitine (Ref.) | 0.39 |

Data sourced from a study on new pyrazolopyridine derivatives as CDK2 inhibitors.[12] Roscovitine is a known CDK inhibitor used as a reference compound.

Key Experimental Protocols

Protocol 1: In Vitro Antiproliferative Assay (MTS/CellTiter-Glo)

This protocol outlines the measurement of cell viability to determine the cytotoxic effects of test compounds.

-

Cell Seeding: Cancer cells (e.g., HepG-2, PC-3) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[13]

-

Compound Treatment: The test pyrazolopyridine compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired final concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.[13]

-

Viability Assessment:

-

MTS Assay: A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well. Viable cells metabolize MTS into a formazan product, resulting in a color change.

-

CellTiter-Glo Assay: A reagent that lyses cells to release ATP is added. The amount of ATP is proportional to the number of viable cells and is quantified by a luminescent signal generated by luciferase.[14]

-

-

Data Acquisition: The absorbance (for MTS) or luminescence (for CellTiter-Glo) is measured using a plate reader.

-

Data Analysis: The results are normalized to untreated control wells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is used to directly measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

-

Reaction Setup: In a 96- or 384-well plate, combine the purified kinase enzyme, a specific substrate (e.g., a peptide that the kinase phosphorylates), and ATP.

-

Compound Addition: Add the test pyrazolopyridine compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiation and Incubation: The reaction is typically initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C or room temperature) for a set time (e.g., 30-60 minutes).

-

Detection: Kinase activity (i.e., substrate phosphorylation) is quantified. Common methods include:

-

Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-Based Assays: Measuring the amount of ATP remaining after the reaction. Lower ATP levels indicate higher kinase activity.

-

Fluorescence/FRET Assays: Using antibodies or reagents that specifically detect the phosphorylated substrate.

-

-

Data Analysis: The signal is measured, and the percentage of inhibition relative to the positive control is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Pyrazolopyridines are a validated and highly versatile scaffold in modern drug discovery.[15] Their success, particularly as kinase inhibitors in oncology, has cemented their status as a privileged structure.[6] Future research will likely focus on several key areas: exploring new therapeutic applications beyond oncology, developing derivatives with improved selectivity to minimize off-target effects, and overcoming mechanisms of drug resistance. The continued evolution of synthetic methodologies will enable the creation of even more diverse and complex chemical libraries, paving the way for the discovery of next-generation pyrazolopyridine-based therapeutics.

References

- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 12. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1-(pyridin-4-yl)-1H-pyrazol-3-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(pyridin-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery, belonging to a class of structures known for diverse biological activities.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing this molecule through the development pipeline. This technical guide addresses the current knowledge gap regarding the specific solubility and stability data for this compound. In the absence of direct experimental values, this document provides a framework for its characterization. It summarizes available data on closely related analogues, presents detailed experimental protocols for determining solubility and stability, and outlines potential degradation pathways. This guide is intended to equip researchers with the necessary tools and methodologies to comprehensively profile this promising compound.

Physicochemical Properties of Analogous Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | LogP | Reference |

| 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine |  | C₉H₁₀N₄ | 174.20 | 25.4 µg/mL | Not Available | [3] |

| 1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine |  | C₁₀H₁₂N₄ | 188.23 | Not Available | 1.4272 | [4] |

| 1H-Pyrazol-3-amine |  | C₃H₅N₃ | 83.09 | Not Available | Not Available | [1] |

Note: The provided data is for analogous compounds and should be used as a preliminary reference. Experimental determination for this compound is essential.

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical determinant of its biological activity and developability. Both kinetic and thermodynamic solubility assays are recommended to build a comprehensive solubility profile.[4]

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery to assess the solubility of a compound upon its transition from an organic solvent (typically DMSO) to an aqueous buffer.[5][6]

Objective: To rapidly determine the concentration at which a compound precipitates from an aqueous solution when introduced from a DMSO stock.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.[6]

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-5 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[7]

-

Incubation: Shake the plate at room temperature for a defined period (typically 1-2 hours) to allow for precipitation.[7]

-

Detection and Quantification:

-

Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.[4]

-

Direct UV/LC-MS: Alternatively, filter the solutions to remove precipitate using a solubility filter plate. Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer or by LC-MS/MS against a standard curve.[8]

-

Thermodynamic Solubility (Shake-Flask Method)

This method determines the true equilibrium solubility of the solid compound in a given solvent and is crucial for pre-formulation and later-stage development.[3][9]

Objective: To measure the saturation concentration of the compound in an aqueous buffer after equilibrium has been reached.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid).[10]

-

Equilibration: Seal the vials and agitate them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][5]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining suspended particles.

-

Filtration: Carefully aspirate the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any fine undissolved particles.

-

Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve.[9]

Diagram 1: A generalized workflow for determining the kinetic and thermodynamic solubility of a novel compound.

Stability Assessment and Degradation Pathways

Assessing the chemical stability of this compound is critical for determining its shelf-life, storage conditions, and potential for degradation into impurities. Forced degradation studies are the primary method for this evaluation.[11][12]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways by subjecting the compound to conditions more severe than those used for accelerated stability testing.[13] A target degradation of 5-20% is generally considered appropriate.[14]

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M to 1 M HCl at room temperature, or elevated temperature (e.g., 60°C) if no degradation is observed.[14]

-

Basic Hydrolysis: Treat the sample with 0.1 M to 1 M NaOH at room temperature or elevated temperature.[14]

-

Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[11]

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For hydrolytic studies, neutralize the samples before analysis to prevent further degradation.

-

Analysis: Analyze all samples, including an unstressed control, using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).

-

Data Evaluation:

-

Quantify the loss of the parent compound.

-

Detect and quantify any degradation products formed.

-

Elucidate the structure of major degradants using techniques like LC-MS/MS and NMR.

-

References

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

- 9. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. apicule.com [apicule.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lubrizolcdmo.com [lubrizolcdmo.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols for 1-(pyridin-4-yl)-1H-pyrazol-3-amine in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(pyridin-4-yl)-1H-pyrazol-3-amine in various cell-based assays. The pyrazole scaffold is a prominent feature in many biologically active compounds, with derivatives showing promise as inhibitors of various protein kinases.[1][2][3][4] This document outlines protocols for assessing the cytotoxic and apoptotic effects of this compound, as well as its impact on a representative signaling pathway.

Introduction

The 1H-pyrazole moiety is a key pharmacophore in a multitude of compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] Many pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a significant class of therapeutic agents.[5]

Compounds with a pyrazolopyridine or a substituted pyrazole core have been shown to target various kinases, including TANK-binding kinase 1 (TBK1), receptor-interacting protein kinase 1 (RIPK1), casein kinase 1δ/ε (CK1δ/ε), cyclin-dependent kinases (CDKs), and p38α MAP kinase.[1][2][3][6][7][8][9] Given the structural features of this compound, it is hypothesized to function as a kinase inhibitor. The following protocols are designed to evaluate its biological activity in cell-based contexts.

Data Presentation

Quantitative data from the described assays should be recorded and organized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| e.g., HeLa | MTT | 24 | e.g., 15.2 |

| e.g., HeLa | MTT | 48 | e.g., 9.8 |

| e.g., A549 | MTT | 24 | e.g., 22.5 |

| e.g., A549 | MTT | 48 | e.g., 16.1 |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |

| e.g., Jurkat | 10 | 24 | e.g., 35.4 |

| e.g., Jurkat | 25 | 24 | e.g., 62.1 |

Table 3: Effect on Target Protein Phosphorylation

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Relative p-Target/Total Target Ratio |

| e.g., HEK293T | 5 | 2 | e.g., 0.45 |

| e.g., HEK293T | 10 | 2 | e.g., 0.15 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1][10]

Materials:

-

This compound

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.[11][12]

Materials:

-

This compound

-

Cell line of interest (e.g., Jurkat)

-

Complete cell culture medium

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at an appropriate density.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis of a Signaling Pathway

This protocol is used to determine if this compound inhibits a specific kinase by assessing the phosphorylation state of its downstream substrate.

Materials:

-

This compound

-

Cell line expressing the target kinase

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (total and phosphorylated forms of the target protein)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with this compound as described in the previous protocols.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

-